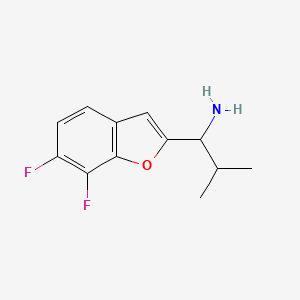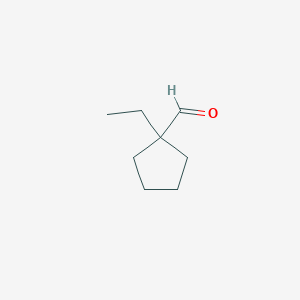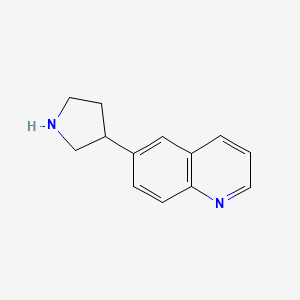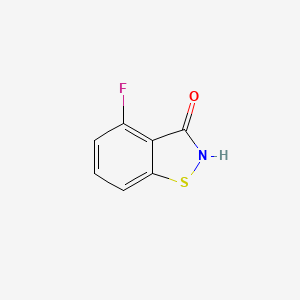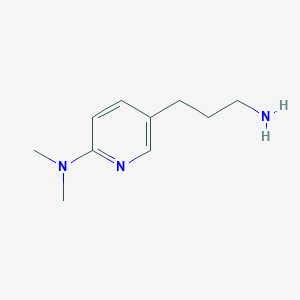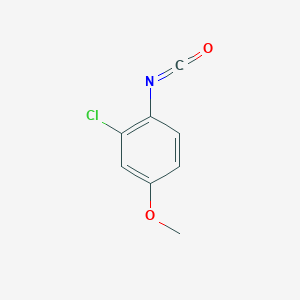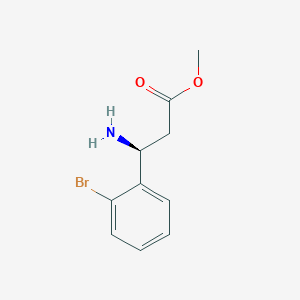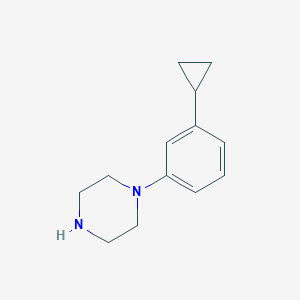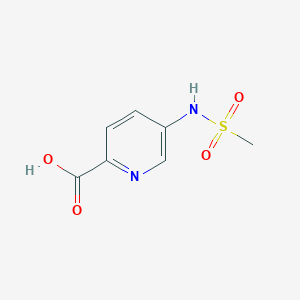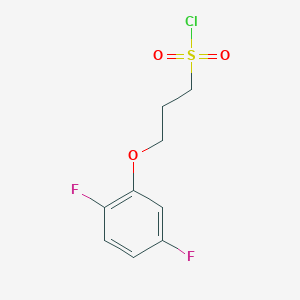
3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2,5-difluorophenol with 1,3-propanesultone in the presence of a base, followed by chlorination using thionyl chloride . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Base: Triethylamine or pyridine
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Introduction of substituents on the aromatic ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, toluene
Catalysts: Lewis acids like aluminum chloride
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate thioesters .
Aplicaciones Científicas De Investigación
3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: In the study of enzyme inhibitors and protein modification.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,4-Difluorophenoxy)propane-1-sulfonyl chloride
- 3-(3,4-Difluorophenoxy)propane-1-sulfonyl chloride
Uniqueness
3-(2,5-Difluorophenoxy)propane-1-sulfonyl chloride is unique due to its specific fluorine substitution pattern, which imparts distinct reactivity and selectivity compared to other difluorophenoxy derivatives .
Propiedades
Fórmula molecular |
C9H9ClF2O3S |
|---|---|
Peso molecular |
270.68 g/mol |
Nombre IUPAC |
3-(2,5-difluorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClF2O3S/c10-16(13,14)5-1-4-15-9-6-7(11)2-3-8(9)12/h2-3,6H,1,4-5H2 |
Clave InChI |
OUIJSQCVNBYWAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)OCCCS(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


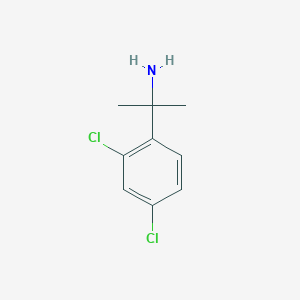
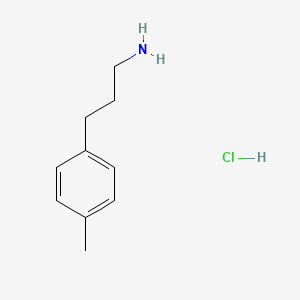
![3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)

